1H-Pyrrole-2-carboxylic acid, 5-(phenoxymethyl)-
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Overview
Description
1H-Pyrrole-2-carboxylic acid, 5-(phenoxymethyl)- is an organic compound that belongs to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom
Preparation Methods
The synthesis of 1H-Pyrrole-2-carboxylic acid, 5-(phenoxymethyl)- can be achieved through various synthetic routes. One common method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it versatile for different synthetic applications.
Industrial production methods often involve the use of palladium(II)-catalyzed cascade reactions of 2-(2-oxo-2-arylethyl)malononitriles with boronic acids, leading to substituted pyrrole derivatives via C(sp)-C(sp2) coupling followed by intramolecular C-N bond formation .
Chemical Reactions Analysis
1H-Pyrrole-2-carboxylic acid, 5-(phenoxymethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Electrophilic substitution reactions are common for pyrrole derivatives. Halogenation, nitration, and sulfonation can be achieved using appropriate reagents under controlled conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with sodium borohydride produces alcohols.
Scientific Research Applications
1H-Pyrrole-2-carboxylic acid, 5-(phenoxymethyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2-carboxylic acid, 5-(phenoxymethyl)- involves its interaction with specific molecular targets and pathways. The phenoxymethyl group enhances its ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
1H-Pyrrole-2-carboxylic acid, 5-(phenoxymethyl)- can be compared with other similar compounds, such as:
1H-Pyrrole-2-carboxylic acid: Lacks the phenoxymethyl group, resulting in different chemical and biological properties.
5-Formyl-1H-pyrrole-2-carboxylic acid: Contains a formyl group instead of a phenoxymethyl group, leading to different reactivity and applications.
1H-Pyrrole-2-carboxaldehyde, 5-methyl-:
Properties
Molecular Formula |
C12H11NO3 |
---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
5-(phenoxymethyl)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C12H11NO3/c14-12(15)11-7-6-9(13-11)8-16-10-4-2-1-3-5-10/h1-7,13H,8H2,(H,14,15) |
InChI Key |
OJMGQVTXAMRSAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC=C(N2)C(=O)O |
Origin of Product |
United States |
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